Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid
Description
Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid is a fluorinated, chiral amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is critical for solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine. The 2,3-dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, influencing the compound’s reactivity, solubility, and interactions in biological systems.
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-11-5-10-18(23(20)26)21(12-22(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKUGQWZXNAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the 2,3-Dichlorophenyl Group: The 2,3-dichlorophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the protected amino acid with a suitable 2,3-dichlorophenyl halide under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the 2,3-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Fmoc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid is a versatile building block with applications in peptide synthesis, drug development, bioconjugation, neuroscience research, and analytical chemistry .
Peptide Synthesis
- Role: It serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide sequences with high purity and yield .
- Function: The compound allows for the selective modification of amino acids due to its protecting group properties . Its stability under various conditions makes it a preferred choice for researchers in organic chemistry .
Drug Development
- Value: Its unique structure is valuable in the pharmaceutical industry for developing new drugs, especially those targeting specific receptors .
- Impact: It enhances the efficacy and selectivity of therapeutic agents and is beneficial in designing novel pharmaceuticals with enhanced bioactivity and specificity for targeted therapies .
Bioconjugation
- Function: It is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules .
- Application: Useful in the development of targeted drug delivery systems and enabling the attachment of biomolecules to drugs or diagnostic agents .
Research in Neuroscience
- Role: It plays a role in studying neurotransmitter systems, particularly in the design of compounds that can modulate synaptic activity .
- Impact: It is crucial for understanding various neurological disorders, and its derivatives are explored for their potential role in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders .
Analytical Chemistry
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated, the compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid with structurally related compounds, focusing on substituents, molecular properties, and applications:
*Calculated molecular formula and weight based on structural analogs.
Research Findings and Key Insights
Electronic and Steric Effects
- Chlorinated Derivatives: The 2,3-dichlorophenyl group enhances lipophilicity and steric hindrance compared to monosubstituted (e.g., 4-Cl) or non-halogenated analogs (e.g., phenyl). This increases membrane permeability in drug candidates but may reduce solubility in aqueous systems .
- Nitro vs. Hydroxy Substituents : The 2-nitrophenyl variant (Anp) is utilized in UV-sensitive peptide linkers due to the photolabile nitro group, enabling controlled cleavage under UV light . In contrast, hydroxy-substituted analogs (e.g., 4-OH) improve solubility and facilitate hydrogen bonding in protein interactions .
Biological Activity
- Molecular Formula : C₁₈H₁₉Cl₂N₃O₄
- Molecular Weight : 456.32 g/mol
- CAS Number : 501015-35-6
Synthesis and Applications
The synthesis of Fmoc-(S)-3-amino-3-(2,3-dichlorophenyl)-propionic acid typically involves several steps, including the protection of amino groups and selective modifications of the phenyl substituent. This compound serves multiple roles in research:
- Peptide Synthesis : Acts as a protecting group, facilitating selective modifications of amino acids.
- Drug Development : Its unique structure aids in designing novel pharmaceuticals with enhanced bioactivity.
- Bioconjugation : Used for attaching biomolecules to drugs or diagnostic agents.
- Neuroscience Research : Explored for its potential in modulating neurotransmitter systems.
While direct studies on this compound are sparse, related compounds have shown various biological activities:
- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of neurological disorders.
- Antimicrobial Properties : Derivatives of dichlorophenylalanine have been studied for their antimicrobial effects, indicating potential applications in combating infections.
- Anticancer Activity : Some analogs have demonstrated efficacy in inhibiting tumor growth and proliferation.
Case Studies
- Neurotransmitter Modulation : A study examining derivatives of dichlorophenylalanine highlighted their role in enhancing dopamine receptor activity, suggesting potential therapeutic applications in conditions like Parkinson's disease.
- Antimicrobial Efficacy : Research on chlorinated phenylalanine derivatives indicated significant antimicrobial activity against various bacterial strains, including Salmonella and Staphylococcus species .
- Cancer Treatment : Investigations into the anticancer properties of similar compounds revealed that certain derivatives could inhibit cancer cell proliferation through apoptosis pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Fmoc-(S)-3-amino-3-(2,4-dichlorophenyl)-propionic acid | Different dichloro substitution | Potential neuroprotective and anticancer properties |
| Fmoc-(S)-beta-phenylalanine | Lacks chlorinated substituents | Commonly used in peptide synthesis; limited biological activity |
| Fmoc-(S)-3-amino-3-(2-nitrophenyl)-propionic acid | Contains a nitro group instead of chlorine | Different pharmacological properties; explored for anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid?
- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS). A validated protocol involves coupling the amino acid derivative to resin-bound peptides using activation reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF under inert conditions. Post-coupling, Fmoc deprotection is achieved with 20% piperidine in DMF. Purification is performed via reverse-phase HPLC (RP-HPLC) using gradients of acetonitrile/water with 0.1% TFA .
Q. How can the enantiomeric purity of this compound be verified?
- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with a column such as Chiralpak IA or IB. Mobile phases often consist of hexane/isopropanol with 0.1% trifluoroacetic acid (TFA). Confirmation via LC-MS or high-resolution mass spectrometry (HRMS) ensures molecular weight consistency. NMR (¹H and ¹³C) further validates structural integrity, with specific attention to the dichlorophenyl group’s proton environment .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : The compound should be stored at –20°C in anhydrous DMF or as a lyophilized powder to prevent hydrolysis. Exposure to light must be minimized due to the nitro or halogenated aromatic groups, which may undergo photodegradation. Long-term stability assessments should include periodic HPLC analysis to detect decomposition products .
Advanced Research Questions
Q. How can this amino acid derivative be incorporated into peptide sequences to study steric and electronic effects in receptor-ligand interactions?
- Methodological Answer : Integrate the compound into peptide chains during SPPS at specific positions to probe steric hindrance or electronic effects. For example, its dichlorophenyl group may enhance hydrophobic interactions in binding pockets. Post-synthesis, circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR) can evaluate conformational changes and binding affinities. Comparative studies with non-halogenated analogs (e.g., phenyl or bromophenyl derivatives) isolate electronic contributions .
Q. What strategies resolve contradictions in bioactivity data when using this compound in peptide-based assays?
- Methodological Answer : Contradictions may arise from impurities or racemization during synthesis. Address this by:
- Analytical Rigor : Use LC-MS/MS to identify trace impurities (<0.5% abundance) and optimize coupling/deprotection steps.
- Chiral Analysis : Verify enantiopurity post-synthesis to rule out inactive enantiomers.
- Positive Controls : Compare results with peptides containing structurally validated analogs (e.g., Fmoc-(S)-3-Amino-3-(4-chlorophenyl)-propionic acid) .
Q. What computational methods support the rational design of peptides containing this modified amino acid?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER model the compound’s conformational flexibility in peptide backbones. Density functional theory (DFT) calculations predict electronic effects of the dichlorophenyl group on peptide-receptor interactions. Pair these with experimental mutagenesis data to validate computational predictions .
Q. How does the dichlorophenyl substituent influence peptide solubility and aggregation propensity?
- Methodological Answer : The hydrophobic dichlorophenyl group reduces aqueous solubility, necessitating the use of co-solvents (e.g., DMSO) in biological assays. Dynamic light scattering (DLS) and thioflavin T assays monitor aggregation kinetics. To mitigate aggregation, introduce solubilizing residues (e.g., lysine or arginine) adjacent to the modified amino acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
